1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol
Description
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol (C₁₂H₁₇FO) is a fluorinated aromatic alcohol characterized by a substituted phenyl ring with fluorine and two methyl groups at the 3,5-positions, along with a branched 2-methyl-2-propanol chain. This structure confers unique physicochemical properties, including moderate lipophilicity due to the fluorine atom and steric hindrance from the methyl groups. It is typically stored at room temperature with a purity of 95% and exhibits hazards related to skin, eye, and respiratory irritation (H315, H319, H335) .
Properties
IUPAC Name |
1-(4-fluoro-3,5-dimethylphenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-8-5-10(7-12(3,4)14)6-9(2)11(8)13/h5-6,14H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGFASCHQCQNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Ketone Synthesis :
-
Grignard Addition :
Table 1: Optimization of Grignard Reaction
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | Maximizes reagent solubility |
| Temperature | 0°C → Reflux | Prevents side reactions |
| MeMgBr Equivalents | 2.2 | Ensures complete conversion |
| Quenching Agent | NH₄Cl (aq.) | Safe alkoxide protonation |
Hydration of 1-(4-Fluoro-3,5-dimethylphenyl)-2-methylpropene
This method employs acid-catalyzed hydration of the corresponding alkene, though it is less common due to competing polymerization.
Procedure:
Table 2: Hydration Reaction Metrics
| Parameter | Value | Notes |
|---|---|---|
| Acid Concentration | 85% H₃PO₄ | Prevents carbocation rearrangements |
| Solvent | THF/H₂O | Enhances alkene solubility |
| Temperature | 80°C | Balances rate vs. side reactions |
Reduction of Tertiary Alkyl Halides
A niche approach involves hydrolyzing 1-(4-fluoro-3,5-dimethylphenyl)-2-methyl-2-propyl bromide under basic conditions.
Procedure:
-
Bromide Synthesis :
-
Hydrolysis :
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Reaction | 80–90 | ≥95 | High | Moderate |
| Alkene Hydration | 50–60 | 85–90 | Low | High |
| Alkyl Halide Hydrolysis | 60–65 | 80–85 | Moderate | Low |
Key Observations :
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The Grignard method is preferred for industrial-scale synthesis due to higher yields and purity.
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Hydration and hydrolysis are limited by side reactions and lower efficiency.
Functional Group Compatibility and Challenges
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Fluorine’s Electron-Withdrawing Effect : Reduces reactivity in Friedel-Crafts acylation, necessitating excess AlCl₃.
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Steric Hindrance : The 3,5-dimethyl groups on the aromatic ring impede electrophilic substitution, requiring prolonged reaction times.
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Moisture Sensitivity : Grignard reagents demand strict anhydrous conditions to prevent hydrolysis.
Industrial-Scale Modifications
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Continuous Flow Reactors : Improve safety and yield in Friedel-Crafts steps by enhancing temperature control.
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Catalyst Recycling : AlCl₃ is recovered via aqueous workup, reducing costs.
Emerging Techniques
Chemical Reactions Analysis
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and hydroxyl group allows it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 3,5-dimethyl groups on the phenyl ring introduce steric hindrance, reducing reactivity compared to unsubstituted analogues like 4-fluorobenzyl alcohol.
Physicochemical and Hazard Profile Comparison
| Property/Parameter | Target Compound | 4-Fluoro-3,5-dimethylbenzyl alcohol | 2-Methyl-2-propanol (tert-butanol) |
|---|---|---|---|
| Molecular Weight (g/mol) | 196.26 | 154.18 | 74.12 |
| Boiling Point (°C) | Not reported | ~250 (estimated) | 82–83 |
| Solubility in Water | Low (predicted) | Moderate | Miscible |
| GHS Hazard Statements | H315, H319, H335 | Similar (H315, H319) | H225, H319 |
Notable Findings:
- Hazard Profile: The target compound shares skin/eye irritation hazards (H315, H319) with other fluorinated alcohols but lacks flammability risks (unlike tert-butanol, which is highly flammable) .
- Solubility: Reduced water solubility compared to tert-butanol aligns with its higher molecular weight and aromatic fluorination.
Biological Activity
1-(4-Fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol is an organic compound notable for its structural features, including a fluorine atom and two methyl groups attached to a phenyl ring, along with a hydroxyl group on a tertiary carbon. This compound has garnered attention for its potential biological activities, particularly in the fields of enzymatic inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity and may contribute to its binding affinity and specificity towards these targets. The hydroxyl group allows for hydrogen bonding, which plays a crucial role in the stabilization of enzyme-substrate complexes and receptor-ligand interactions.
Enzyme Inhibition
Research indicates that this compound can serve as an inhibitor for several enzymes. For instance, it has been implicated in studies involving the inhibition of human 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in cortisol metabolism. In vitro studies have shown that derivatives of similar structures exhibit significant inhibitory effects, suggesting that this compound could possess comparable activity .
Receptor Binding
The compound's structural characteristics also make it suitable for receptor binding studies. Its interaction with specific receptors can lead to modulation of signaling pathways that are crucial for various physiological processes. This property is particularly relevant in pharmacological applications where receptor modulation is desired for therapeutic effects .
Case Studies
- Inhibition Studies : A study focused on the inhibitory effects of various compounds on human 11β-HSD1 revealed that modifications to the phenyl ring significantly impacted potency. While specific data for this compound was not detailed, similar compounds demonstrated IC50 values ranging from nanomolar to micromolar concentrations .
- Cytotoxicity Assays : In related research examining the cytotoxic effects of structurally analogous compounds on cancer cell lines, it was found that certain derivatives exhibited dose-dependent apoptosis in human cancer cells, indicating potential anticancer properties . The mechanisms involved included alterations in cell cycle progression and induction of apoptotic pathways.
Data Tables
| Compound Name | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | 11β-HSD1 | 89 | Moderate potency |
| Compound B | 11β-HSD1 | 8 | High potency |
| This compound | TBD | TBD | Potential inhibitor |
Pharmacological Applications
Given its biological activity profile, this compound may find applications in drug development aimed at conditions influenced by cortisol levels or other hormonal pathways. Its ability to modulate enzyme activity could be harnessed in therapeutic strategies targeting metabolic disorders or stress-related conditions.
Q & A
Q. What are the recommended synthetic routes for 1-(4-fluoro-3,5-dimethylphenyl)-2-methyl-2-propanol, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step protocols involving Friedel-Crafts alkylation or nucleophilic substitution. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-amino-2-(4-fluoro-3,5-dimethylphenyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate) are often used to stabilize reactive groups during synthesis . Optimization includes:
- Temperature control : Heating to 75°C for 16 hours in ethanol to achieve hydrazine coupling .
- Purification : Silica gel column chromatography with gradients like dichloromethane/methanol (9:1) to isolate the product .
- Yield improvement : Adjusting stoichiometry of reagents (e.g., 1.3 equivalents of precursor compounds) to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- LC/MS : To confirm molecular weight (e.g., [M+H]+ = 328) and retention time (0.61–1.30 min under SMD-FA05-2 conditions) .
- NMR spectroscopy : 1H-NMR (e.g., δ 7.68 ppm for aromatic protons) and 13C-NMR to resolve substituent effects on the fluorinated phenyl ring .
- Purity assessment : HPLC with 95% purity thresholds, as noted in safety data sheets .
Q. What safety precautions are necessary when handling this compound?
Based on GHS hazard statements (H315, H319, H335):
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- First aid : Flush eyes with water for 15 minutes and consult a physician if irritation persists .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Discrepancies in NMR signals often arise from dynamic effects or impurities. For example:
- Aromatic proton splitting : The 4-fluoro-3,5-dimethylphenyl group may exhibit complex coupling due to fluorine’s electronegativity and steric hindrance from methyl groups. Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .
- Impurity interference : Compare LC/MS data (e.g., [M+H]+ = 361 vs. 328) to identify byproducts from incomplete reactions .
Q. What strategies improve the compound’s stability in long-term storage for pharmacological studies?
- Temperature : Store at room temperature in amber vials to prevent photodegradation .
- Desiccants : Use anhydrous calcium sulfate to mitigate hydrolysis of the propanol group.
- Formulation : Encapsulate in cyclodextrin derivatives to enhance solubility and shelf life, as seen with structurally similar fluorinated alcohols .
Q. How does the fluorinated aromatic moiety influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution at the para position. For example:
Q. How can synthetic byproducts be minimized during large-scale production?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
